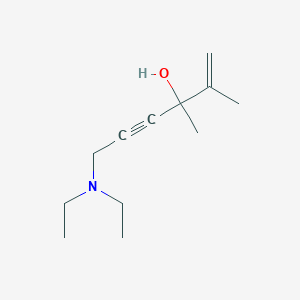
N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide
Overview
Description
N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide, also known as H2DPAH, is a hydrazide derivative that has been extensively studied for its potential applications in various fields. This compound has gained significant attention due to its unique structure and remarkable properties. In
Mechanism of Action
The mechanism of action of N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide is not fully understood. However, it has been proposed that N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide induces apoptosis in cancer cells by activating the caspase cascade. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to disrupt the cell cycle by inhibiting the activity of cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects:
N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been found to exhibit low toxicity towards normal cells. However, it has been shown to induce apoptosis in cancer cells. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to inhibit the growth of fungi such as Candida albicans.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its ease of synthesis. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide can be synthesized using simple and readily available reagents. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been found to exhibit good stability under various conditions.
One of the limitations of N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide is its low solubility in water. This can make it difficult to study the compound in aqueous solutions. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide also exhibits low bioavailability, which can limit its use as a therapeutic agent.
Future Directions
For the study of N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide include the development of more efficient synthesis methods and the identification of compounds with improved properties for various applications.
Scientific Research Applications
N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been studied for its potential use as an antifungal agent.
In chemistry, N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been used as a ligand for the synthesis of metal complexes. These metal complexes have been found to exhibit interesting properties such as luminescence and magnetic properties. N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has also been studied for its potential use in the synthesis of organic semiconductors.
In materials science, N'-(1,3-dimethylbutylidene)-2-hydroxy-2,2-diphenylacetohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising results in gas storage and separation, catalysis, and drug delivery.
properties
IUPAC Name |
2-hydroxy-N-[(E)-4-methylpentan-2-ylideneamino]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15(2)14-16(3)21-22-19(23)20(24,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,15,24H,14H2,1-3H3,(H,22,23)/b21-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYCYOINLHTDLM-LTGZKZEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=N/NC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(2E)-4-methylpentan-2-ylidene]-2,2-diphenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838091.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one thiosemicarbazone](/img/structure/B3838102.png)



![1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838120.png)


![3-[4-(dimethylamino)phenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838139.png)

![4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B3838150.png)

